molecular formula C16H14N2O4S B278570 Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate

Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate

Cat. No.: B278570
M. Wt: 330.4 g/mol
InChI Key: NHHDOJJZXCXQII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate, also known as CTX-0294885, is a chemical compound that has been studied for its potential use in treating various diseases. This compound belongs to the class of thiophene carboxylates and has been found to possess anti-inflammatory and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate is not fully understood. However, it has been found to inhibit the activity of a protein called IKKβ, which is involved in the regulation of inflammation and cell survival. By inhibiting IKKβ, this compound can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation, inhibit the growth of cancer cells, and induce apoptosis in cancer cells. This compound has also been found to reduce the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the advantages of Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate is its specificity for IKKβ, which makes it a promising candidate for the treatment of diseases that involve inflammation and cell survival. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate. One direction is to further investigate its potential use in treating cancer, inflammatory bowel disease, and rheumatoid arthritis. Another direction is to optimize its pharmacokinetic properties to improve its solubility and bioavailability. Furthermore, the development of analogs of this compound may lead to the discovery of more potent and selective inhibitors of IKKβ.

Synthesis Methods

The synthesis of Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate involves the condensation of 2-methoxybenzoic acid with 3-methylthiophene-2-carbonyl chloride in the presence of a base. The resulting intermediate is then reacted with methyl 4-cyano-5-aminonicotinate to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate has been studied extensively for its potential use in treating various diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. In preclinical studies, this compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.

Properties

Molecular Formula

C16H14N2O4S

Molecular Weight

330.4 g/mol

IUPAC Name

methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C16H14N2O4S/c1-9-11(8-17)15(23-13(9)16(20)22-3)18-14(19)10-6-4-5-7-12(10)21-2/h4-7H,1-3H3,(H,18,19)

InChI Key

NHHDOJJZXCXQII-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2OC)C(=O)OC

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2OC)C(=O)OC

Origin of Product

United States

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